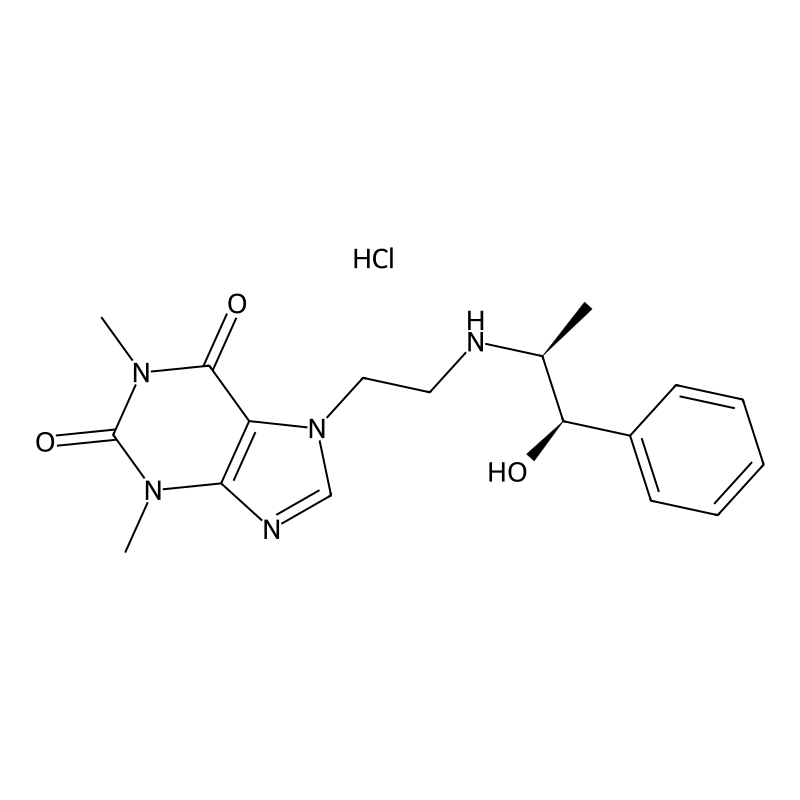

Cafedrine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cafedrine hydrochloride (CAS 3039-97-2) is a synthetic cardiovascular active pharmaceutical ingredient (API) characterized as a covalent conjugate of norephedrine and theophylline [1]. In pharmaceutical procurement, it is primarily sourced as the core active ingredient for fixed-dose combination injectables (typically formulated in a 20:1 ratio with theodrenaline) designed to manage intraoperative arterial hypotension [2]. The hydrochloride salt form is specifically selected over the free base for its high aqueous solubility, which is a strict prerequisite for manufacturing stable, high-concentration intravenous solutions without relying on complex lipid emulsions or organic co-solvents [1]. Its dual mechanism—acting via both the indirect sympathomimetic release of norepinephrine and phosphodiesterase inhibition—provides a highly stable hemodynamic profile that differentiates it from standard mono-target vasopressors [2].

References

- [1] PubChem CID 122655. 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)ethyl)-1,3-dimethyl-, monohydrochloride. National Center for Biotechnology Information.

- [2] Dings C, Lehr T, et al. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of cafedrine/theodrenaline (Akrinor) under general anaesthesia. Br J Clin Pharmacol. 2024;90:1964–1974.

Substituting cafedrine hydrochloride with conventional vasopressors like ephedrine, or attempting to utilize its free-base form, introduces critical formulation and clinical performance failures. From a manufacturing standpoint, the cafedrine free base lacks the aqueous solubility required for standard high-concentration ampoule formulations, necessitating the hydrochloride salt for stable, co-solvent-free dissolution[2]. Clinically, substituting the cafedrine/theodrenaline complex with generic ephedrine fails to replicate the targeted hemodynamic profile; ephedrine frequently induces dose-dependent tachycardia and requires repeated bolus interventions to maintain the target mean arterial pressure [1]. In contrast, cafedrine hydrochloride provides a sustained increase in systemic vascular resistance without clinically relevant chronotropic surges, making it non-interchangeable for precision intraoperative blood pressure management[1].

References

- [1] Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: a prospective, national, multicenter, non-interventional study—the HYPOTENS trial. Anaesthesist. 2021;70:298–307.

- [2] PubChem CID 122655. 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)ethyl)-1,3-dimethyl-, monohydrochloride. National Center for Biotechnology Information.

Hemodynamic Stability and Heart Rate Control vs. Ephedrine

In the multicenter HYPOTENS trial comparing the cafedrine/theodrenaline (C/T) combination against ephedrine for intraoperative hypotension, cafedrine demonstrated superior heart rate stability. While ephedrine caused a dose-dependent elevation in heart rate, the maximum heart rate (MAXHR) was 15% higher following ephedrine administration compared to C/T (p < 0.001) [1]. Patients receiving the cafedrine-based formulation exhibited a median heart rate increase of only 2.6 bpm, avoiding the tachycardic burden associated with ephedrine [1].

| Evidence Dimension | Maximum Heart Rate (MAXHR) increase post-bolus |

| Target Compound Data | Cafedrine/Theodrenaline (Median HR increase of 2.6 bpm) |

| Comparator Or Baseline | Ephedrine (15% higher MAXHR, p < 0.001) |

| Quantified Difference | >15% reduction in peak tachycardic response |

| Conditions | Patients undergoing general anesthesia (HYPOTENS trial) |

Procuring cafedrine hydrochloride allows formulators to offer a vasopressor that restores blood pressure without triggering adverse myocardial oxygen demand via tachycardia.

Vasopressor Efficacy and Intervention Frequency

Clinical workflow analyses demonstrate that cafedrine-based formulations require significantly fewer repeated interventions to achieve target blood pressure compared to ephedrine. In a prospective cohort of 1,496 patients, the administration of cafedrine/theodrenaline resulted in a faster and more pronounced stabilization of systolic blood pressure (P < 0.0001)[1]. Consequently, anesthesiologists had to administer significantly fewer additional boluses (P < 0.01) to maintain the target mean arterial pressure (MAP) when using the cafedrine formulation[1].

| Evidence Dimension | Requirement for additional vasopressor boluses |

| Target Compound Data | Cafedrine/Theodrenaline (Significantly fewer boluses, faster SBP stabilization) |

| Comparator Or Baseline | Ephedrine (Higher frequency of repeated dosing) |

| Quantified Difference | Statistically significant reduction in secondary interventions (P < 0.01) |

| Conditions | Intraoperative hypotension management (1,496 patient cohort) |

API selection of cafedrine hydrochloride translates to a more potent, longer-lasting clinical product that streamlines intraoperative management and reduces dosing errors.

API Aqueous Solubility for Intravenous Formulation

The selection of the hydrochloride salt of cafedrine is driven by strict physicochemical requirements for intravenous drug manufacturing. While the cafedrine free base exhibits poor aqueous solubility that complicates direct injectable formulation, the hydrochloride salt provides high hydrophilicity [1]. This enables the reliable manufacturing of high-concentration aqueous solutions without the addition of potentially reactogenic organic co-solvents or complex lipid carriers[1].

| Evidence Dimension | Suitability for high-concentration aqueous IV formulation |

| Target Compound Data | Cafedrine hydrochloride (Readily soluble, supports standard IV ampoule concentrations) |

| Comparator Or Baseline | Cafedrine free base (Poor aqueous solubility, requires co-solvents) |

| Quantified Difference | Enables co-solvent-free aqueous formulation at clinical concentrations |

| Conditions | Standard pharmaceutical manufacturing of injectable solutions |

Procuring the hydrochloride salt is mandatory for manufacturers aiming to produce stable, ready-to-use intravenous hemodynamics stabilizers without complex excipient profiles.

Systemic Vascular Resistance (SVR) and Stroke Volume Preservation

Advanced hemodynamic monitoring reveals that cafedrine hydrochloride (in combination with theodrenaline) effectively increases systemic vascular resistance (SVR) while preserving or enhancing stroke volume. Unlike ephedrine, which can cause transient initial vasodilation, intermittent cafedrine boluses significantly increase arterial pressure and dP/dtmax (a marker of contractility) under conditions of fluid restriction, providing a balanced inotropic and vasopressor response[1].

| Evidence Dimension | Systemic Vascular Resistance (SVR) and contractility (dP/dtmax) |

| Target Compound Data | Cafedrine/Theodrenaline (Significant increase in SVR and dP/dtmax) |

| Comparator Or Baseline | Ephedrine (Variable SVR response, potential transient drops) |

| Quantified Difference | Balanced enhancement of both SVR and myocardial contractility without initial pressure drops |

| Conditions | Intraoperative hemodynamic monitoring during fetoscopic repair |

Provides a dual-action pharmacological profile that justifies the procurement of cafedrine for complex surgical settings where both vascular tone and cardiac output must be supported.

Active Pharmaceutical Ingredient (API) for Obstetric and General Anesthesia Injectables

Directly following its superior heart rate stability and reduced bolus requirement demonstrated against ephedrine, cafedrine hydrochloride is the API of choice for formulating fixed-dose combination ampoules (with theodrenaline) used to treat spinal anesthesia-induced hypotension during cesarean sections and general surgery [1].

Development of Advanced Hemodynamic Stabilizers

Because of its balanced effect on systemic vascular resistance and dP/dtmax without compromising stroke volume, research and development teams use this compound as a benchmark for designing next-generation dual-action (inotropic and vasopressor) agents for critical care and emergency medicine [2].

Co-Solvent-Free Intravenous Formulation Research

Leveraged for the high aqueous solubility of the hydrochloride salt compared to its free base, pharmaceutical scientists utilize cafedrine hydrochloride in the development of streamlined, co-solvent-free aqueous injectables, minimizing excipient-induced adverse reactions in sensitive patient populations [3].

References

- [1] Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: a prospective, national, multicenter, non-interventional study—the HYPOTENS trial. Anaesthesist. 2021;70:298–307.

- [2] Blood Pressure Optimization During Fetoscopic Repair of Open Spinal Dysraphism: Insights from Advanced Hemodynamic Monitoring. J Clin Med. 2025.

- [3] PubChem CID 122655. 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)ethyl)-1,3-dimethyl-, monohydrochloride. National Center for Biotechnology Information.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Strümper D, Gogarten W, Durieux ME, Hartleb K, Van Aken H, Marcus MA. Effects of cafedrine/theodrenaline, etilefrine and ephedrine on uterine blood flow during epidural-induced hypotension in pregnant sheep. Fetal Diagn Ther. 2005 Sep-Oct;20(5):377-82. PubMed PMID: 16113557.

3: Clemens KE, Quednau I, Heller AR, Klaschik E. Impact of cafedrine/theodrenaline (Akrinor® ) on therapy of maternal hypotension during spinal anesthesia for Cesarean delivery: a retrospective study. Minerva Ginecol. 2010 Dec;62(6):515-24. PubMed PMID: 21079573.

4: Klingler KH, Engel J, Lüderwald I. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic cafedrine (author's transl)]. Arzneimittelforschung. 1980;30(7):1060-4. German. PubMed PMID: 7191287.

5: Usichenko TI, Foellner S, Gruendling M, Feyerherd F, Lehmann C, Wendt M, Pavlovic D. Akrinor-induced relaxation of pig coronary artery in vitro is transformed into alpha1-adrenoreceptor-mediated contraction by pretreatment with propranolol. J Cardiovasc Pharmacol. 2006 Mar;47(3):450-5. PubMed PMID: 16633089.

6: Brignole M, Menozzi C, Gianfranchi L, Lolli G, Bottoni N, Oddone D. A controlled trial of acute and long-term medical therapy in tilt-induced neurally mediated syncope. Am J Cardiol. 1992 Aug 1;70(3):339-42. PubMed PMID: 1632399.

7: Bein B, Christ T, Eberhart LH. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search. Front Pharmacol. 2017 Feb 21;8:68. doi: 10.3389/fphar.2017.00068. eCollection 2017. Review. PubMed PMID: 28270765; PubMed Central PMCID: PMC5318387.

8: Regina W, Vandel P, Vandel S, Sechter D, Bizouard P. [Clinical tolerance of a new antidepressant -- milnacipran]. Encephale. 1999 May-Jun;25(3):252-8. French. PubMed PMID: 10434151.

9: Nencini P. Differences in the lipolytic and cyclic AMP accumulative action of noradrenaline-theophylline and norephedrine-theophylline. Arzneimittelforschung. 1980;30(7):1080-2. PubMed PMID: 6251857.

10: Eberhart L, Geldner G, Huljic S, Marggraf K, Keller T, Koch T, Kranke P. A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale. Curr Med Res Opin. 2018 Jun;34(6):953-961. doi: 10.1080/03007995.2018.1438379. Epub 2018 Feb 28. PubMed PMID: 29415580.

11: Kloth B, Pecha S, Moritz E, Schneeberger Y, Söhren KD, Schwedhelm E, Reichenspurner H, Eschenhagen T, Böger RH, Christ T, Stehr SN. Akrinor(TM), a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro. Front Pharmacol. 2017 May 23;8:272. doi: 10.3389/fphar.2017.00272. eCollection 2017. PubMed PMID: 28588484; PubMed Central PMCID: PMC5441130.

12: Hempel V. [Spinal anesthesia for cesarean section]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2001 Jan;36(1):57-60. Review. German. PubMed PMID: 11227314.

13: Conde López VJ, Ballesteros Alcalde MC, Blanco Garrote JA, Marco Llorente J. [Cerebral infarction in an adolescent girl following an overdose of paroxetine and caffedrine combined with theodrenaline]. Actas Luso Esp Neurol Psiquiatr Cienc Afines. 1998 Sep-Oct;26(5):333-8. Spanish. PubMed PMID: 9949566.

14: Rockemann MG, Brinkmann A, Goertz A, Seeling W, Georgieff M. [Analgesia and hemodynamics under 8 mu/kg clonidine for pain therapy following major abdominal surgery]. Anasthesiol Intensivmed Notfallmed Schmerzther. 1994 Apr;29(2):96-101. German. PubMed PMID: 8199287.

15: Kiefer N, Suter SF, Berg C, Gembruch U, Weber SU. [Epidural anesthesia for fetoscopy : Retrospective analysis of a one-year cohort]. Anaesthesist. 2017 Jan;66(1):28-33. doi: 10.1007/s00101-016-0253-5. Epub 2016 Dec 22. German. PubMed PMID: 28005161.

Explore Compound Types

CH3-CClF2

C2H3ClF2